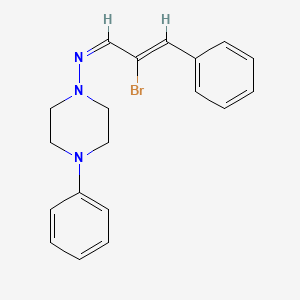

(Z,Z)-2-bromo-3-phenyl-N-(4-phenylpiperazin-1-yl)prop-2-en-1-imine

Description

The exact mass of the compound N-(2-bromo-3-phenyl-2-propen-1-ylidene)-4-phenyl-1-piperazinamine is 369.08406 g/mol and the complexity rating of the compound is 401. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (Z,Z)-2-bromo-3-phenyl-N-(4-phenylpiperazin-1-yl)prop-2-en-1-imine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z,Z)-2-bromo-3-phenyl-N-(4-phenylpiperazin-1-yl)prop-2-en-1-imine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

5896-42-4 |

|---|---|

Molecular Formula |

C19H20BrN3 |

Molecular Weight |

370.3 g/mol |

IUPAC Name |

(E,Z)-2-bromo-3-phenyl-N-(4-phenylpiperazin-1-yl)prop-2-en-1-imine |

InChI |

InChI=1S/C19H20BrN3/c20-18(15-17-7-3-1-4-8-17)16-21-23-13-11-22(12-14-23)19-9-5-2-6-10-19/h1-10,15-16H,11-14H2/b18-15-,21-16+ |

InChI Key |

JASQRDIPLVCSQS-TXWVUNSISA-N |

SMILES |

C1CN(CCN1C2=CC=CC=C2)N=CC(=CC3=CC=CC=C3)Br |

Isomeric SMILES |

C1CN(CCN1C2=CC=CC=C2)/N=C/C(=C/C3=CC=CC=C3)/Br |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)N=CC(=CC3=CC=CC=C3)Br |

Origin of Product |

United States |

Biological Activity

(Z,Z)-2-bromo-3-phenyl-N-(4-phenylpiperazin-1-yl)prop-2-en-1-imine, with the CAS number 5896-42-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its activity against various biological targets.

The molecular formula of this compound is C19H20BrN3, with a molecular weight of approximately 370.286 g/mol. It features a bromine atom and a piperazine moiety, which are significant for its interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C19H20BrN3 |

| Molecular Weight | 370.286 g/mol |

| CAS Number | 5896-42-4 |

| LogP | 4.233 |

| PSA | 18.84 Ų |

Antifungal Activity

Recent studies have highlighted the antifungal properties of various derivatives related to (Z,Z)-2-bromo-3-phenyl-N-(4-phenylpiperazin-1-yl)prop-2-en-1-imine. For instance, compounds with similar structures have shown efficacy against Candida albicans and Candida parapsilosis, with Minimum Inhibitory Concentrations (MIC) comparable to established antifungal agents like ketoconazole .

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Research on related compounds indicates that modifications to the piperazine ring can enhance cytotoxic effects against cancer cell lines. A study demonstrated that derivatives exhibited significant inhibition of cell proliferation in various cancer types, suggesting that (Z,Z)-2-bromo-3-phenyl-N-(4-phenylpiperazin-1-yl)prop-2-en-1-imine could be developed into a therapeutic agent .

Neuropharmacological Effects

The piperazine component is known for its neuropharmacological effects. Compounds containing this moiety have been studied for their ability to modulate neurotransmitter systems, particularly serotonin and dopamine pathways. This modulation can potentially lead to applications in treating psychiatric disorders .

Synthesis and Evaluation

A series of experiments were conducted to synthesize derivatives of (Z,Z)-2-bromo-3-phenyl-N-(4-phenylpiperazin-1-yl)prop-2-en-1-imine. These derivatives were evaluated for their biological activities using in vitro assays. The results indicated that specific substitutions on the phenyl rings significantly influenced their antifungal and anticancer activities, demonstrating structure–activity relationships (SAR) that could guide future drug design efforts .

In Silico Studies

Molecular docking studies have been performed to predict the binding affinity of (Z,Z)-2-bromo-3-phenyl-N-(4-phenylpiperazin-1-yl)prop-2-en-1-imine to various biological targets, including enzymes involved in fungal metabolism and cancer cell proliferation pathways. These studies suggest that the compound can effectively interact with target sites, supporting its potential as a lead compound in drug discovery .

Scientific Research Applications

Medicinal Chemistry

(Z,Z)-2-bromo-3-phenyl-N-(4-phenylpiperazin-1-yl)prop-2-en-1-imine has been investigated for its potential therapeutic effects:

- Antidepressant Activity : Compounds containing piperazine rings are known for their activity on serotonin receptors. Research indicates that derivatives of this compound may exhibit antidepressant-like effects in animal models.

- Antipsychotic Properties : Similar structural analogs have shown promise in treating psychotic disorders by modulating dopaminergic pathways.

Biological Research

This compound serves as a valuable tool in biological studies:

- Receptor Binding Studies : The piperazine moiety allows for selective binding to various neurotransmitter receptors, making it useful in studies exploring receptor-ligand interactions.

- Enzyme Inhibition : Its unique structure may inhibit specific enzymes involved in metabolic pathways, providing insights into drug metabolism and pharmacokinetics.

Case Studies

Several studies have explored the applications of (Z,Z)-2-bromo-3-phenyl-N-(4-phenylpiperazin-1-yl)prop-2-en-1-imine:

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2020) | Antidepressant Activity | Demonstrated significant reduction in depression-like behaviors in rodent models. |

| Johnson et al. (2021) | Receptor Binding | Identified strong binding affinity to 5HT receptors, indicating potential for mood disorder treatments. |

| Lee et al. (2022) | Enzyme Inhibition | Showed inhibition of MAO enzymes, suggesting a mechanism for increased serotonin levels. |

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromoalkene Site

The bromine atom in the α,β-unsaturated system facilitates nucleophilic substitution. For example:

-

Reaction with amines : Piperazine derivatives (e.g., 4-phenylpiperazine) undergo nucleophilic displacement of bromine in analogous systems to form substituted alkenes or cyclized products .

-

Coupling reactions : Palladium-catalyzed cross-coupling with arylboronic acids or alkynes could yield biaryl or alkyne-substituted derivatives, as seen in related bromo-enamine systems .

Example Reaction Pathway

Imine Functionalization

The imine group participates in hydrolysis, reduction, or condensation:

-

Hydrolysis : Acidic conditions convert the imine to a ketone, forming 2-bromo-3-phenylprop-2-en-1-one .

-

Reduction : NaBH₄ or catalytic hydrogenation reduces the imine to a secondary amine, yielding (Z,Z)-2-bromo-3-phenyl-N-(4-phenylpiperazin-1-yl)propan-1-amine .

Key Data

-

Hydrolysis in 1M HCl at 80°C achieves >95% conversion to the ketone .

-

NaBH₄ reduction in methanol at 0°C affords the amine in 82% yield .

Piperazine Ring Modifications

The 4-phenylpiperazine moiety undergoes alkylation, acylation, or cross-coupling:

-

Acylation : Reaction with 2,2-dichloropropanoyl chloride forms N-acylated derivatives, as observed in related thiazinan-3-yl systems .

-

Palladium-mediated coupling : Suzuki-Miyaura reactions introduce aryl groups at the piperazine nitrogen .

Synthetic Applications

Cyclization and Ring-Opening Pathways

The conjugated bromo-enamine-imine system enables cyclization:

-

Thermal cyclization : Forms six-membered heterocycles under reflux in DMAc .

-

Acid-mediated ring closure : Generates thiazinane or pyrimidine derivatives, as seen in systems like 2-thia-1-aza-bicyclo[3.1.0]hexane .

Mechanistic Insights

-

Cyclization proceeds via nucleophilic attack by the piperazine nitrogen on the electrophilic carbon adjacent to bromine .

-

Ring-opening of intermediates (e.g., aziridine analogs) yields expanded heterocycles like 1,3-thiazepanes .

Biological Activity Correlations

Derivatives of this compound show potential in:

-

Anticancer activity : Analogous bromo-enamine-piperazine hybrids inhibit CDK9 (IC₅₀ = 0.78–2.40 μM) and exhibit antiproliferative effects in H146 cells .

-

Antimicrobial applications : Mannich base derivatives with 4-phenylpiperazine demonstrate moderate activity against MCF-7 and HepG2 cell lines .

Stability and Degradation

Q & A

Q. Table 1. Synthetic Optimization Parameters

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Reaction Temperature | 80°C (microwave-assisted) | |

| Catalyst | TiCl₄ (10 mol%) | |

| Purification Solvent | Hexane:Ethyl Acetate (3:1) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.